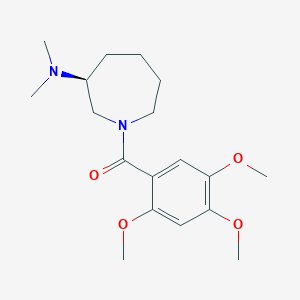
N-(2-methoxy-5-methylphenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-1-phenylmethanesulfonamide, also known as MMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
Asymmetric Cyclopropanations
H. Davies et al. (1996) explored asymmetric cyclopropanations using Rhodium(II) N-(arylsulfonyl)prolinate as a catalyst for the decomposition of vinyldiazomethanes in the presence of alkenes. This method facilitates the synthesis of functionalized cyclopropanes with high diastereoselectivity and enantioselectivity, demonstrating practical applications in enantioselective synthesis of cyclopropane derivatives (Davies et al., 1996).
Synthesis of α,β-unsaturated N-methoxy-N-methylamides
C. Beney et al. (1998) reported a new synthesis approach for α,β-unsaturated N-methoxy-N-methylamide compounds starting from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide. This method underscores the utility of reagent 1 for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, highlighting a pathway for the synthesis of complex amides (Beney et al., 1998).
Enzyme Inhibitory Kinetics and Alzheimer’s Disease
M. Abbasi et al. (2018) conducted a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease. Their work involves synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine, evaluating their acetylcholinesterase inhibitory activity, and conducting computational studies to assess their potential as Alzheimer's disease therapeutics (Abbasi et al., 2018).
Biocatalysis in Drug Metabolism
M. Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism by preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study showcases the utility of microbial-based surrogate biocatalytic systems in producing sufficient amounts of mammalian metabolites for structural characterization and clinical investigations, emphasizing the relevance of biocatalysis in drug development (Zmijewski et al., 2006).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-8-9-15(19-2)14(10-12)16-20(17,18)11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARPOZTHAXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)
![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)
![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)


![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)